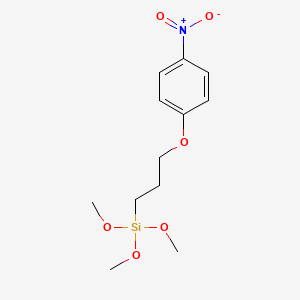
Trimethoxy(3-(4-nitrophenoxy)propyl)silane
Overview
Description
Trimethoxy(3-(4-nitrophenoxy)propyl)silane, abbreviated as TNPS, is an organosilicon compound used in various scientific research applications. It is used as a reagent for the synthesis of other compounds, as a catalyst in organic synthesis, and as a cross-linker in polymers. TNPS is also used in biomedical research, such as in the synthesis of nanoparticles for drug delivery and tissue engineering. TNPS is generally considered to be a safe reagent, however, its use should be conducted with caution due to its reactivity and potential for toxicity.
Scientific Research Applications
Surface Modification of Nanoparticles
Trimethoxy(3-(4-nitrophenoxy)propyl)silane is used to modify the surface of nanoparticles like SiO2. The modification process involves varying concentrations of the silane to achieve optimal functionalization. This enhances the mechanical properties, particularly wear resistivity, of nanocomposites .
Polymer Composites and Coatings
This silane coupling agent is valuable for improving interfacial adhesive strength in polymer composites and coatings. It contributes to multi-materialization by enhancing mechanical, physical, swelling, and dynamic viscoelastic properties .
Water Treatment
In water treatment applications, the silane can be used to modify surfaces to improve the removal of contaminants. Its reactivity towards hydrolysis makes it suitable for developing more efficient water treatment methods .
Vulcanization of Rubber
The silane coupling agent is used in the vulcanization process of rubber, where it helps in improving the properties of the vulcanized product. It leads to an environmentally friendly fabrication process with better overall properties .
Asphalt Binder Modification
When used with asphalt binders, the silane improves the properties of the aggregate surface, which enhances the performance of the asphalt. This application is particularly important for the construction and maintenance of roads .
Sensor Development
Trimethoxy(3-(4-nitrophenoxy)propyl)silane can be used in the development of novel sensors. By functionalizing materials like SBA-15, it can potentially be used for the absorption of carbon dioxide (CO2), which is crucial for environmental monitoring .
properties
IUPAC Name |
trimethoxy-[3-(4-nitrophenoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6Si/c1-16-20(17-2,18-3)10-4-9-19-12-7-5-11(6-8-12)13(14)15/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHGDLUQBZRTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743582 | |
| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy(3-(4-nitrophenoxy)propyl)silane | |
CAS RN |
55339-45-2 | |
| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride](/img/structure/B1404266.png)




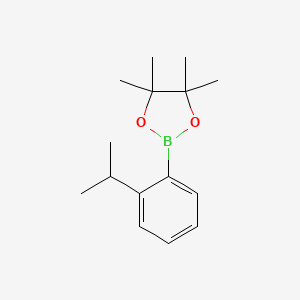
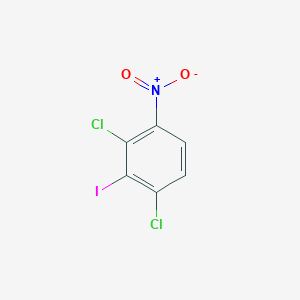
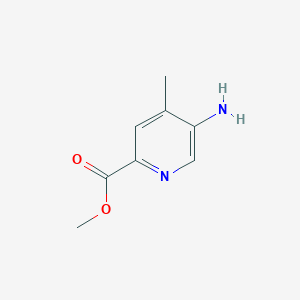
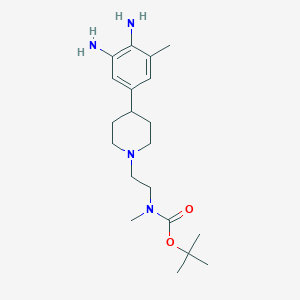

![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)

